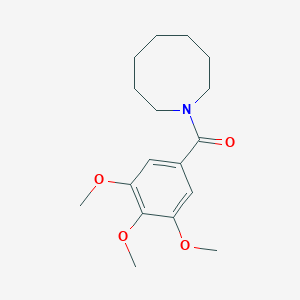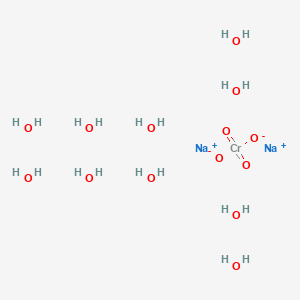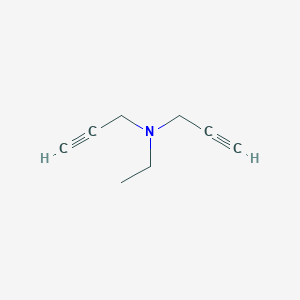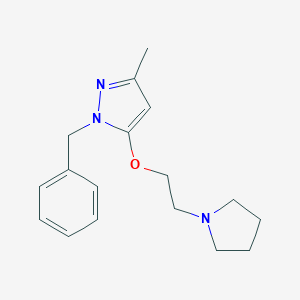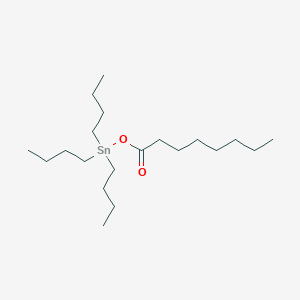
Tributyl(octanoyloxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(octanoyloxy)stannane is a chemical compound that is commonly used in scientific research. It is a type of organotin compound that has been shown to have a variety of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of tributyl(octanoyloxy)stannane is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. Additionally, tributyl(octanoyloxy)stannane has been shown to inhibit the growth of certain cancer cells.
Biochemical And Physiological Effects
Tributyl(octanoyloxy)stannane has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial properties and is effective against a variety of microorganisms, including bacteria and fungi. Additionally, tributyl(octanoyloxy)stannane has been shown to inhibit the growth of certain cancer cells. However, it is important to note that tributyl(octanoyloxy)stannane can also be toxic to certain cells, including liver cells.
Advantages And Limitations For Lab Experiments
One advantage of using tributyl(octanoyloxy)stannane in lab experiments is its antimicrobial properties. It is effective against a variety of microorganisms, making it a useful reagent in the development of antimicrobial agents. Additionally, tributyl(octanoyloxy)stannane is a relatively stable compound, making it easy to handle and store. However, one limitation of using tributyl(octanoyloxy)stannane is its potential toxicity to certain cells, including liver cells. Care should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for research involving tributyl(octanoyloxy)stannane. One area of research is the development of new antimicrobial agents based on tributyl(octanoyloxy)stannane. Additionally, tributyl(octanoyloxy)stannane could be used in the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of tributyl(octanoyloxy)stannane and its potential toxicity to certain cells.
Synthesis Methods
Tributyl(octanoyloxy)stannane can be synthesized through a reaction between tributyltin chloride and octanoic acid in the presence of a catalyst. The reaction involves the substitution of a chloride ion with an octanoyloxy group, resulting in the formation of tributyl(octanoyloxy)stannane.
Scientific Research Applications
Tributyl(octanoyloxy)stannane is commonly used in scientific research as a reagent for the synthesis of other organotin compounds. It is also used as a catalyst in various chemical reactions. Additionally, tributyl(octanoyloxy)stannane has been shown to have antimicrobial properties and is used in the development of antimicrobial agents.
properties
CAS RN |
10603-63-1 |
|---|---|
Product Name |
Tributyl(octanoyloxy)stannane |
Molecular Formula |
C20H42O2Sn |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
tributylstannyl octanoate |
InChI |
InChI=1S/C8H16O2.3C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;3*1-3-4-2;/h2-7H2,1H3,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
IDROVICGMCMYRR-UHFFFAOYSA-M |
SMILES |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Other CAS RN |
10603-63-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
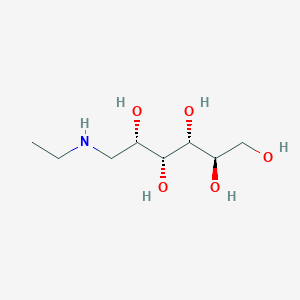
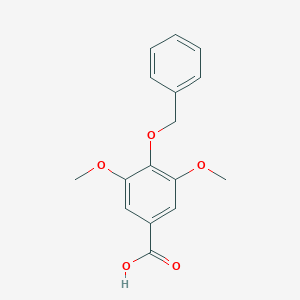
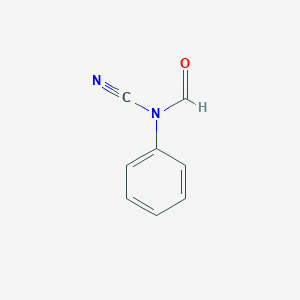
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
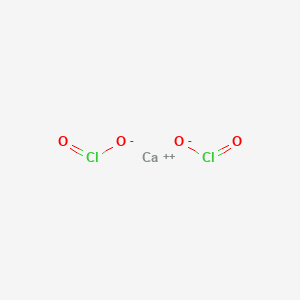
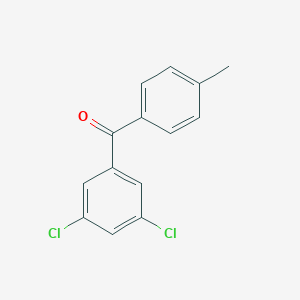
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
